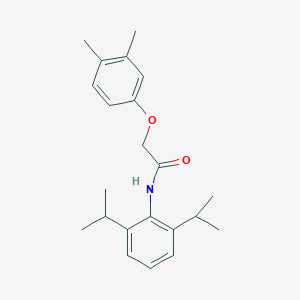

![molecular formula C13H9BrN2S2 B5552149 5-(4-溴苯基)-4-(甲硫基)噻吩并[2,3-d]嘧啶](/img/structure/B5552149.png)

5-(4-溴苯基)-4-(甲硫基)噻吩并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound typically involves multiple steps, starting from commercially available intermediates. For example, Shan Hou et al. (2016) described a method starting with methyl 2-(4-bromophenyl) acetate, proceeding through three steps with a total yield of 52.8% (Hou et al., 2016). Similarly, other researchers have developed various synthetic routes for related thieno[2,3-d]pyrimidine derivatives, demonstrating the versatility and adaptability of synthesis methods for this class of compounds (Yang-Heon Song, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives often assumes a planar conformation, as indicated by X-ray diffraction analysis in a study by P. Yang et al. (2014). This planarity is a characteristic feature of many aromatic heterocycles and is crucial for their interactions in various chemical contexts (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines can undergo a range of chemical reactions, including cyclization, bromination, chlorination, and nucleophilic substitution, as demonstrated in various studies. These reactions are pivotal in modifying the compound for specific applications or in synthesizing derivatives with desired properties (Clark et al., 1984).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines and their derivatives, such as solubility, melting point, and crystal structure, are influenced by their planar molecular structure and the nature of their substituents. These properties are crucial in determining their suitability for various applications, particularly in pharmaceutical formulations (Armas et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thieno[2,3-d]pyrimidine derivatives depend significantly on the nature of the substituents attached to the core structure. For example, the introduction of a methylthio group at specific positions can influence the compound's electronic properties and reactivity towards other chemical agents (Wilding et al., 2015).

科学研究应用

合成和结构分析

- 5-(4-溴苯基)-4-(甲硫基)噻吩并[2,3-d]嘧啶及其类似物通过各种化学过程合成,通常涉及环化、氯化和亲核取代反应。这些化合物使用核磁共振、质谱和 X 射线衍射等方法表征,揭示了它们的结构构象 (杨等人,2014 年)。

抗病毒活性

- 5-(4-溴苯基)-4-(甲硫基)噻吩并[2,3-d]嘧啶的某些衍生物表现出抗病毒活性。例如,一些 5-取代的 2,4-二氨基嘧啶衍生物显示出对细胞培养中逆转录病毒复制的显着抑制作用 (Hocková 等人,2003 年)。

C-核苷的合成

- 新型噻吩并[3,4-d]嘧啶 C-核苷的合成证明了该化合物在创建修饰核苷中的效用,这可能对各种生物学研究和潜在治疗应用产生影响 (帕蒂尔等人,1993 年)。

制药应用

- 噻吩并[2,3-d]嘧啶二酮是一种相关化合物,用于制药化合物,其合成方法依赖于功能化、高度取代的噻吩。这些化合物经过测试,具有各种活性,如抑制乳酸摄取 (奥鲁克等人,2018 年)。

抗菌和抗炎剂

- 合成的噻吩并[2,3-d]嘧啶表现出显着的抗菌和抗炎特性,使其成为治疗感染和炎症的候选药物 (托尔巴等人,2018 年)。

非线性光学性质

- 噻吩并嘧啶的衍生物,包括与 5-(4-溴苯基)-4-(甲硫基)噻吩并[2,3-d]嘧啶相关的衍生物,已经过研究,了解它们的非线性光学性质,表明在光电和光子学领域具有潜在应用 (侯赛因等人,2020 年)。

抗氧化特性

- 已经合成了一系列新的噻吩并[2,3-d]嘧啶衍生物,并显示出显着的抗氧化活性,这可能对开发新型抗氧化剂产生影响 (科塔亚等人,2012 年)。

属性

IUPAC Name |

5-(4-bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCHRIIOMYGXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)